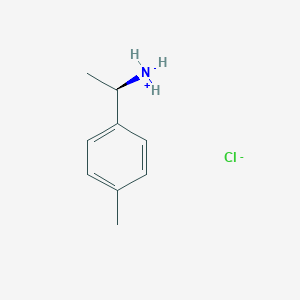

(R)-1-(p-Tolyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and fine chemicals. It is characterized by the presence of a tolyl group attached to the ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(p-Tolyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, ®-1-(p-Tolyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of ®-1-(p-Tolyl)ethanamine hydrochloride may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The use of chiral catalysts can also ensure the enantiomeric purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(p-Tolyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted amines or amides.

Aplicaciones Científicas De Investigación

- Combine 1 g of (R)-N-[1-(4-methylphenyl)ethyl]acetamide with 2 g of n-butanol.

- Add 0.63 g of potassium hydroxide.

- Heat the mixture to 100 °C for 24 hours.

- Cool and add water; stir for 30 minutes.

- Separate the organic layer and concentrate it.

- Perform vacuum distillation to obtain the final product.

Pharmaceutical Applications

(R)-1-(p-Tolyl)ethanamine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The chiral amine serves as a precursor for compounds that modulate serotonin levels in the brain, providing therapeutic effects in depression and anxiety disorders.

Organic Synthesis

The compound is employed as a chiral building block in asymmetric synthesis. Its ability to form stable complexes with various reagents enables chemists to create complex molecules with high stereoselectivity.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Chiral Building Block | Used in asymmetric synthesis reactions |

| Precursor for Pharmaceuticals | Integral in synthesizing SSRIs and other drugs |

Analytical Chemistry

This compound has been used as a chiral solvating agent in NMR spectroscopy to determine enantiomeric excesses of other chiral compounds. This application is crucial for quality control in pharmaceutical manufacturing.

Case Study: NMR Studies

In studies involving boronic acid derivatives, (R)-1-(p-Tolyl)ethanamine was utilized to form diastereomeric complexes that allowed precise measurement of enantiomeric ratios through NMR spectroscopy.

Mecanismo De Acción

The mechanism of action of ®-1-(p-Tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-(p-Tolyl)ethanamine hydrochloride

- 1-(p-Tolyl)ethanamine

- 1-(p-Tolyl)ethanol

Uniqueness

®-1-(p-Tolyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry can significantly impact the drug’s efficacy and safety.

Actividad Biológica

(R)-1-(p-Tolyl)ethanamine hydrochloride, also known as (R)-1-(p-tolyl)ethanamine, is a chiral amine that has garnered attention in various fields of biological and medicinal chemistry. This compound's unique structural characteristics and biological properties make it a significant candidate for research in drug development, particularly targeting neurological disorders and cancer.

- Molecular Formula : C₉H₁₃ClN

- Molecular Weight : 135.21 g/mol

- CAS Number : 4187-38-6

- Appearance : White crystalline solid

- Storage Conditions : Inert atmosphere at 2-8°C

This compound acts primarily through its interactions with specific biological targets, such as receptors and enzymes. Its amine functional group allows it to participate in various biochemical reactions, influencing neurotransmitter systems and potentially modulating their activity. The compound has been utilized as a ligand in receptor binding studies, which helps elucidate its pharmacological profile.

Pharmacological Applications

-

Neurological Disorders :

- The compound is investigated for its potential in treating conditions such as depression and anxiety due to its ability to interact with neurotransmitter receptors.

- Preliminary studies suggest that it may enhance serotonin and dopamine signaling pathways, which are critical in mood regulation.

-

Cancer Research :

- Recent studies indicate that this compound may exhibit antiproliferative effects on various cancer cell lines.

- It has shown promise in inducing apoptosis and cell cycle arrest, particularly in colorectal cancer cells.

Table 1: Summary of Biological Activities

Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on serotonin receptors, researchers found that the compound significantly increased serotonin receptor activity in vitro. This suggests potential therapeutic applications in mood disorders.

Study 2: Anticancer Properties

A recent investigation evaluated the antiproliferative effects of this compound on HCT116 colorectal cancer cells. The results indicated an IC50 value of 45 µM, demonstrating its capacity to inhibit cell growth effectively. Flow cytometry analysis revealed that treatment with the compound led to a significant increase in the percentage of cells arrested in the G0/G1 phase of the cell cycle, suggesting a mechanism involving cell cycle regulation.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomeric and positional isomers:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(p-Tolyl)ethanamine hydrochloride | Enantiomer with opposite chirality | Different receptor affinity profiles |

| 1-(m-Tolyl)ethanamine hydrochloride | Meta-substituted isomer | Varying pharmacokinetic properties |

| 1-(o-Tolyl)ethanamine hydrochloride | Ortho-substituted isomer | Distinct biological activity due to sterics |

Propiedades

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.